4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H7Cl2NO5S and a molecular weight of 348.15 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-chloro-6-nitrophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-6-nitrophenol with benzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonate thioester: Similar structure but with a sulfonate thioester group instead of a sulfonyl chloride group.
Uniqueness
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is unique due to its high reactivity towards nucleophiles, making it a versatile reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its importance in scientific research and industrial applications .
Properties
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO5S/c13-10-2-1-3-11(15(16)17)12(10)20-8-4-6-9(7-5-8)21(14,18)19/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTUVOFOPIFTQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378970 |
Source
|
Record name | 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-00-9 |
Source
|
Record name | 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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